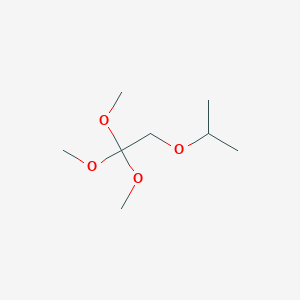
1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
Descripción general
Descripción
1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a useful research compound. Its molecular formula is C8H18O4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, a compound with the molecular formula , has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from diverse studies and presenting relevant data tables.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of the compound has also been explored. A study focusing on its effects against the dengue virus showed promising results. The compound's inhibitory concentration (IC50) was found to be 25 µM, indicating a significant ability to impede viral replication.
The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and inhibit key metabolic pathways in pathogens. This mechanism is similar to that observed in other methoxy-substituted compounds known for their antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study involved:
- Preparation of various concentrations of the compound.
- Assessment using the broth microdilution method.
- Results indicated a clear dose-dependent response with significant bacterial inhibition at concentrations above 16 µg/mL.
Case Study 2: Antiviral Activity Against Dengue Virus
A separate investigation focused on the antiviral properties against dengue virus serotype 2. The study involved:
- Treatment of infected cell cultures with varying concentrations of the compound.
- Measurement of viral load using quantitative PCR.
- Findings revealed a reduction in viral RNA levels by over 70% at the optimal concentration of 25 µM.
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial and antiviral properties warrant further investigation into its mechanisms and efficacy in vivo. Future research should focus on:
- In vivo studies : To assess safety and efficacy in animal models.
- Structure-activity relationship (SAR) : To optimize the compound's biological profile.
- Formulation development : For potential use in pharmaceutical applications.
Propiedades
IUPAC Name |
2-(2,2,2-trimethoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-7(2)12-6-8(9-3,10-4)11-5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMBSQHQOUKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















